tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate
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Overview
Description
tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate: is a chemical compound with the molecular formula C12H16INO3 and a molecular weight of 349.17 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a 4-iodo-3-methoxyphenyl ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate typically involves the reaction of 4-iodo-3-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in the phenyl ring can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction: The methoxy group can participate in oxidation reactions, while the carbamate group can be reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methoxy group.
Reduction: Lithium aluminum hydride or hydrogenation catalysts can reduce the carbamate group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Oxidation Products: Oxidation of the methoxy group can yield aldehydes or carboxylic acids.
Reduction Products: Reduction of the carbamate group can lead to the formation of amines.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and protein modifications. It serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The iodine atom can also participate in halogen bonding, influencing molecular recognition processes .
Comparison with Similar Compounds
- tert-Butyl N-(4-iodophenyl)carbamate
- tert-Butyl N-(3-methoxyphenyl)carbamate
- tert-Butyl N-(4-bromo-3-methoxyphenyl)carbamate
Uniqueness: tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate is unique due to the presence of both iodine and methoxy groups on the phenyl ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(4-iodo-3-methoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNINTXNLAZTBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934691-63-0 |
Source
|
Record name | tert-butyl N-(4-iodo-3-methoxyphenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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